3-(Pentafluorosulfur)phenylacetic acid

Übersicht

Beschreibung

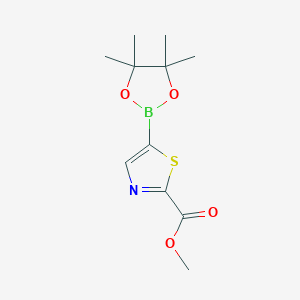

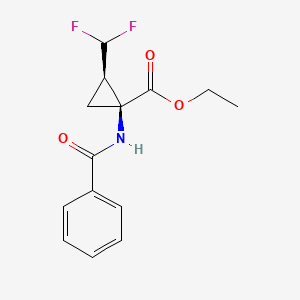

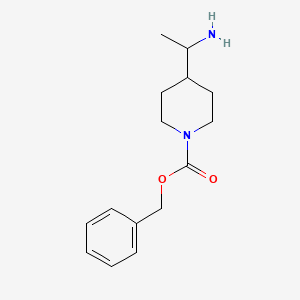

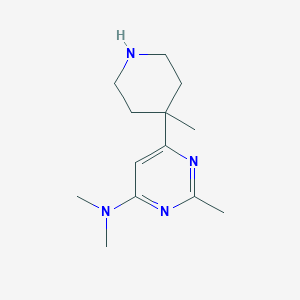

3-(Pentafluorosulfur)phenylacetic acid is an organic compound with the IUPAC name [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetic acid . It has a molecular weight of 280.19 .

Molecular Structure Analysis

The InChI code for 3-(Pentafluorosulfur)phenylacetic acid is1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-(Pentafluorosulfur)phenylacetic acid is a liquid at ambient temperature . It has a molecular weight of 280.19 .Wissenschaftliche Forschungsanwendungen

-

Antifungal and Sprout Regulatory Bioactivities

- Scientific Field : Microbiology and Biotechnology .

- Application Summary : Phenylacetic acid (PAA), along with indole-3-acetic acid (IAA), and tyrosol (TSL), were isolated from the bacterium Enterobacter cloacae S11:T:07. These metabolites have shown to have antifungal activity against the dry rot causative pathogen Gibberella pulicaris, and to suppress dry rot infection of wounded potatoes .

- Methods of Application : The metabolites were isolated from S11:T:07 liquid cultures provided with three different growth media .

- Results or Outcomes : Disease suppression was optimal when all three metabolites were applied in combination. Dosages of IAA that resulted in disease suppression also resulted in sprout inhibition .

-

Root-Promoting Substance

- Scientific Field : Plant Biology .

- Application Summary : 3-Phenyllactic acid (PLA), a derivative of phenylacetic acid, was identified as a root promoting compound in Bokashi, a Japanese fermented organic fertilizer .

- Methods of Application : The study used the adzuki rooting assay to identify PLA as a root promoting compound .

- Results or Outcomes : PLA showed a synergistic effect with tryptophan, but no stem elongation activity .

-

Perfume Industry

- Scientific Field : Chemistry and Cosmetology .

- Application Summary : Phenylacetic acid is used in some perfumes, as it possesses a honey-like odor even in low concentrations .

- Methods of Application : It is typically used as a fragrance ingredient in the formulation of perfumes .

- Results or Outcomes : The specific scent of phenylacetic acid contributes to the overall aroma of the perfume .

-

Pharmaceutical Industry

- Scientific Field : Pharmacology .

- Application Summary : Phenylacetic acid is used in the production of penicillin G and diclofenac .

- Methods of Application : It is used as a starting material in the synthesis of these drugs .

- Results or Outcomes : The production of these drugs has significant impacts on healthcare .

-

Auxin in Plants

- Scientific Field : Plant Biology .

- Application Summary : Phenylacetic acid has been found to be an active auxin (a type of plant hormone), found predominantly in fruits .

- Methods of Application : The molecule is naturally produced by the metapleural gland of most ant species and used as an antimicrobial .

- Results or Outcomes : It is also the oxidation product of phenethylamine in humans following metabolism by monoamine oxidase and subsequent metabolism of the intermediate product, phenylacetaldehyde, by the aldehyde dehydrogenase enzyme .

-

Chemical Synthesis

- Scientific Field : Organic Chemistry .

- Application Summary : Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

- Methods of Application : These reactions are typically carried out in a laboratory setting, using standard organic synthesis techniques .

- Results or Outcomes : The products of these reactions have various applications in the chemical industry .

Safety And Hazards

The safety data sheet for 3-(Pentafluorosulfur)phenylacetic acid indicates that it may cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Eigenschaften

IUPAC Name |

2-[3-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-2-6(4-7)5-8(14)15/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXKXZMWGCIFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorosulfur)phenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)

![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)